molecular formula C3H9ClO2Si B8301691 Dimethoxymethylsilyl chloride

Dimethoxymethylsilyl chloride

Cat. No.: B8301691
M. Wt: 140.64 g/mol
InChI Key: YIGRKKJIRPDASV-UHFFFAOYSA-N
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Description

Dimethoxymethylsilyl chloride (chemical formula: (CH₃O)₂(CH₃)SiCl) is an organosilicon compound featuring two methoxy (-OCH₃), one methyl (-CH₃), and one chloride (-Cl) substituent bonded to a silicon atom. It serves as a key intermediate in silane chemistry, particularly in surface modification and polymer synthesis. The methoxy groups enhance hydrolytic stability compared to alkyl chlorosilanes, enabling controlled reactions with hydroxyl-containing substrates (e.g., glass, metals, or polymers) to form durable siloxane bonds .

Properties

Molecular Formula

C3H9ClO2Si

Molecular Weight

140.64 g/mol

IUPAC Name

chloro(dimethoxymethyl)silane

InChI

InChI=1S/C3H9ClO2Si/c1-5-3(6-2)7-4/h3H,7H2,1-2H3

InChI Key

YIGRKKJIRPDASV-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[SiH2]Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

The reactivity, applications, and physical properties of dimethoxymethylsilyl chloride are distinct from related chlorosilanes due to its unique substituent combination. Below is a detailed comparison with structurally analogous compounds:

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³)
This compound C₃H₉ClO₂Si 142.62 2 methoxy, 1 methyl, 1 Cl ~135–140 (estimated) 1.10–1.15 (est.)
Dimethyldichlorosilane C₂H₆Cl₂Si 129.05 2 methyl, 2 Cl 70–72 1.07
Trimethylsilyl chloride C₃H₉ClSi 108.62 3 methyl, 1 Cl 57–59 0.85
Dimethylthexylsilyl chloride C₈H₁₉ClSi 178.78 2 methyl, 1 thexyl, 1 Cl 196–198 0.89

Key Observations :

  • Substituent Effects : this compound’s methoxy groups reduce volatility and increase hydrolytic stability compared to highly reactive dimethyldichlorosilane (DMDCS). The bulky thexyl group in dimethylthexylsilyl chloride introduces steric hindrance, slowing reaction kinetics .
  • Boiling Point : Higher boiling point than trimethylsilyl chloride (TMSCl) due to stronger intermolecular forces from polar methoxy groups.

Regulatory Status :

  • This compound derivatives (e.g., Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester) are under regulatory review in Australia, reflecting scrutiny of organosilicon compounds in industrial applications .

Q & A

Q. What are the critical safety protocols for handling and storing dimethoxymethylsilyl chloride in laboratory settings?

this compound requires stringent safety measures due to its reactivity and potential hydrolysis to release hydrogen chloride. Key protocols include:

  • Handling : Use local exhaust ventilation and personal protective equipment (gloves, safety goggles) to avoid skin/eye contact. Avoid exposure to moisture or strong oxidizers to prevent uncontrolled reactions .
  • Storage : Seal containers tightly under inert gas (e.g., nitrogen) to minimize hydrolysis. Store in cool, dry conditions away from nucleophilic agents (e.g., water, alcohols) .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal in accordance with hazardous waste regulations .

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction yields be maximized?

Common routes involve the reaction of methylchlorosilanes with methoxy-substituted alcohols under controlled conditions. Optimization strategies include:

  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., oligomerization) .
  • Catalysts : Use Lewis acids like AlCl₃ to enhance silane-alcohol coupling efficiency .
  • Purity Monitoring : Employ inline IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. Which analytical techniques are recommended for confirming the purity and structural identity of this compound?

A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy and methylsilyl group integration (δ ~3.5 ppm for OCH₃, δ ~0.5–1.5 ppm for Si-CH₃) .
  • Gas Chromatography (GC) : Quantify residual reactants and byproducts (e.g., chloromethane) using flame ionization detection .
  • Titration : Karl Fischer titration to measure trace moisture content, critical for assessing hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in non-aqueous reaction systems?

Density Functional Theory (DFT) simulations can map reaction pathways, such as nucleophilic substitution at the silicon center. Key steps:

  • Parameterization : Use databases (e.g., REAXYS) to validate bond dissociation energies and transition-state geometries .
  • Solvent Effects : Simulate dielectric constants of solvents (e.g., THF, DCM) to predict reaction rates and selectivity .
  • Validation : Correlate computational results with experimental kinetic data to refine models .

Q. How can researchers resolve contradictions in reported hydrolysis kinetics of this compound under varying pH conditions?

Discrepancies often arise from differences in experimental design. A systematic approach includes:

  • Controlled Variables : Standardize temperature (±0.1°C), solvent purity (HPLC-grade), and ionic strength .
  • In Situ Monitoring : Use pH-stat autotitrators to track HCl release in real time, minimizing measurement artifacts .
  • Data Reconciliation : Apply multivariate regression to isolate pH-dependent vs. solvent-dependent effects .

Q. What experimental designs are optimal for studying the stability of this compound when exposed to nucleophiles?

A factorial design approach is recommended:

  • Variable Selection : Test nucleophiles (e.g., amines, alkoxides) across concentration gradients (0.1–1.0 M) and temperatures (20–60°C) .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to capture rapid reaction intermediates (e.g., pentacoordinate silicon species) .
  • Degradation Analysis : Characterize byproducts via LC-MS and compare with stability predictions from accelerated aging studies .

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